

Spectroscopic and Synthetic Profile of (3-Isopropylisoxazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Isopropylisoxazol-5-yl)methanol

Cat. No.: B186614

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **(3-Isopropylisoxazol-5-yl)methanol**. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on established principles and data from analogous structures. Additionally, a detailed, generalized experimental protocol for its synthesis and characterization is provided, derived from established methods for similar isoxazole derivatives.

Physicochemical Properties

Basic physicochemical information for **(3-Isopropylisoxazol-5-yl)methanol** is summarized below.

Property	Value	Reference
CAS Number	14633-17-1	
Molecular Formula	C ₇ H ₁₁ NO ₂	
Molecular Weight	141.17 g/mol	

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(3-Isopropylisoxazol-5-yl)methanol**. These predictions are based on the analysis of its chemical structure and comparison with experimentally determined data for structurally related compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~1.3	Doublet	6	-CH(CH ₃) ₂
~3.1	Septet	1	-CH(CH ₃) ₂
~4.7	Singlet	2	-CH ₂ OH
~6.2	Singlet	1	Isoxazole C4-H
Variable	Broad Singlet	1	-OH

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~21	-CH(CH ₃) ₂
~27	-CH(CH ₃) ₂
~56	-CH ₂ OH
~101	Isoxazole C4
~162	Isoxazole C3
~170	Isoxazole C5

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3600-3200 (broad)	O-H	Stretching
3150-3100	C-H (isoxazole)	Stretching
2970-2870	C-H (isopropyl)	Stretching
1600-1550	C=N (isoxazole)	Stretching
1470-1430	C=C (isoxazole)	Stretching
1250-1000	C-O	Stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
141	[M] ⁺ (Molecular Ion)
126	[M - CH ₃] ⁺
110	[M - CH ₂ OH] ⁺
98	[M - C ₃ H ₇] ⁺

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis and spectroscopic characterization of **(3-Isopropylisoxazol-5-yl)methanol**, based on established methodologies for analogous compounds.

Synthesis of **(3-Isopropylisoxazol-5-yl)methanol**

This synthesis involves a [3+2] cycloaddition reaction between an in situ generated nitrile oxide and an appropriate alkyne.

Materials:

- Isoobutyraldehyde

- Hydroxylamine hydrochloride
- Sodium hypochlorite solution (bleach)
- Propargyl alcohol
- Solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Base (e.g., Triethylamine, Pyridine)

Procedure:

- Oxime Formation: Isoobutyraldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form isobutyraldehyde oxime.
- Nitrile Oxide Formation and Cycloaddition: The isobutyraldehyde oxime is then treated with a mild oxidizing agent, such as sodium hypochlorite, in a suitable solvent to generate the corresponding nitrile oxide in situ. This reactive intermediate immediately undergoes a [3+2] cycloaddition reaction with propargyl alcohol.
- Work-up and Purification: The reaction mixture is quenched, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure **(3-Isopropylisoxazol-5-yl)methanol**.

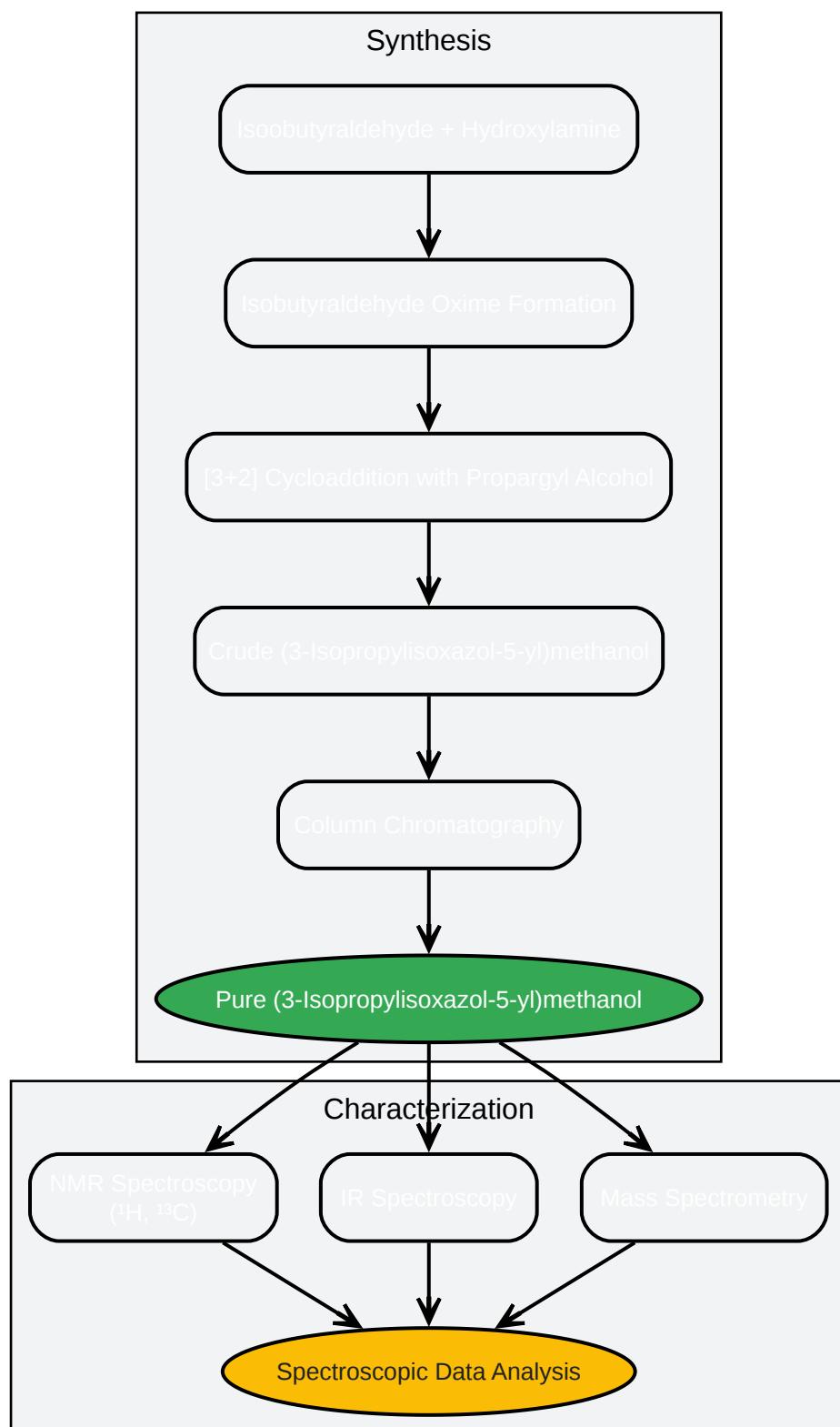
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).
- The sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- IR spectra are recorded using an FTIR spectrometer.


- The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
- Absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS):

- Mass spectra are obtained using a mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI).
- The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of **(3-Isopropylisoxazol-5-yl)methanol**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (3-Isopropylisoxazol-5-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b186614#spectroscopic-data-for-3-isopropylisoxazol-5-yl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com